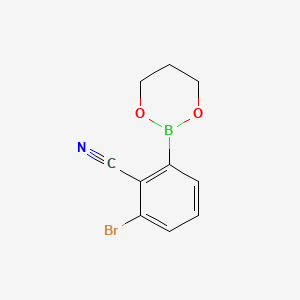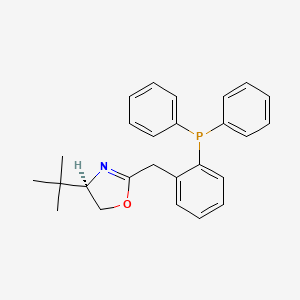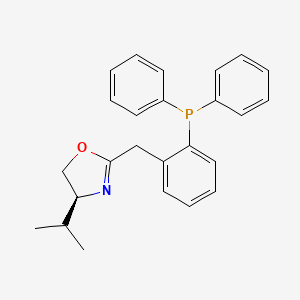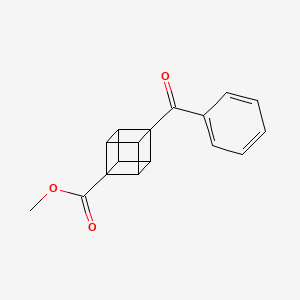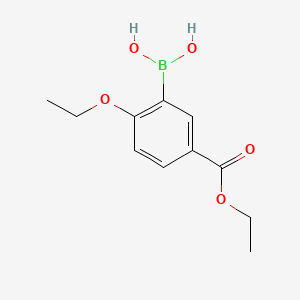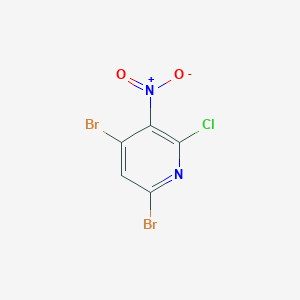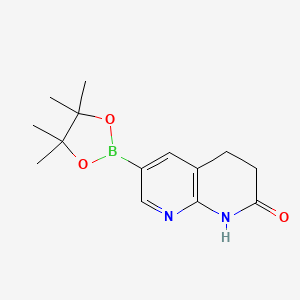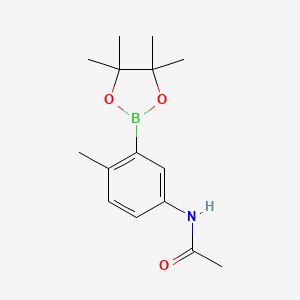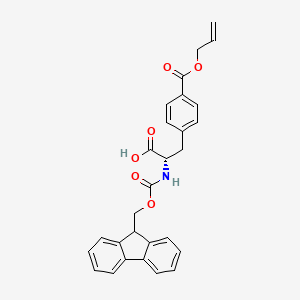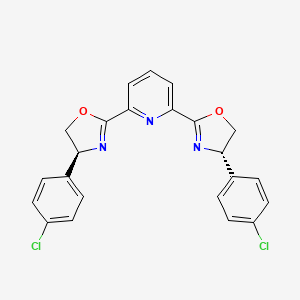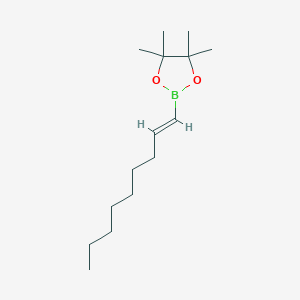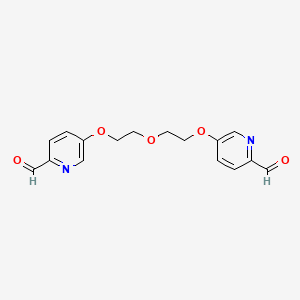
5,5'-((Oxybis(ethane-2,1-diyl))bis(oxy))dipicolinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-((Oxybis(ethane-2,1-diyl))bis(oxy))dipicolinaldehyde is a chemical compound with the molecular formula C16H16N2O5. It is known for its unique structure, which includes two picolinaldehyde groups connected by an oxybis(ethane-2,1-diyl)bis(oxy) linker. This compound is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-((Oxybis(ethane-2,1-diyl))bis(oxy))dipicolinaldehyde typically involves the reaction of picolinaldehyde with a suitable diol under controlled conditions. One common method includes the use of ethylene glycol as the diol, which reacts with picolinaldehyde in the presence of an acid catalyst to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
5,5’-((Oxybis(ethane-2,1-diyl))bis(oxy))dipicolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5,5’-((Oxybis(ethane-2,1-diyl))bis(oxy))dipicolinic acid.
Reduction: 5,5’-((Oxybis(ethane-2,1-diyl))bis(oxy))dipicolinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5,5’-((Oxybis(ethane-2,1-diyl))bis(oxy))dipicolinaldehyde is used in several scientific research fields:
Mechanism of Action
The mechanism by which 5,5’-((Oxybis(ethane-2,1-diyl))bis(oxy))dipicolinaldehyde exerts its effects depends on its interaction with specific molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing new therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
5,5’-((Methylene-bis(oxy))bis(oxy))dipicolinaldehyde: Similar structure but with a methylene linker instead of an ethane-2,1-diyl linker.
5,5’-((Ethane-1,2-diyl)bis(oxy))diisophthalic acid: Similar structure but with carboxylic acid groups instead of aldehyde groups.
Uniqueness
5,5’-((Oxybis(ethane-2,1-diyl))bis(oxy))dipicolinaldehyde is unique due to its specific linker and functional groups, which provide distinct chemical properties and reactivity. This uniqueness makes it valuable in various research applications, particularly in the synthesis of coordination polymers and the study of enzyme mechanisms .
Properties
IUPAC Name |
5-[2-[2-(6-formylpyridin-3-yl)oxyethoxy]ethoxy]pyridine-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c19-11-13-1-3-15(9-17-13)22-7-5-21-6-8-23-16-4-2-14(12-20)18-10-16/h1-4,9-12H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBBGDJITCAMHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OCCOCCOC2=CN=C(C=C2)C=O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3aS,8aR)-2-(2-(2-(Diphenylphosphino)phenyl)propan-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B8258512.png)
